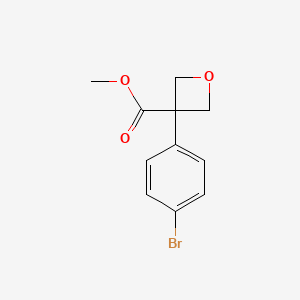

3-(4-溴苯基)氧杂环丁烷-3-甲酸甲酯

描述

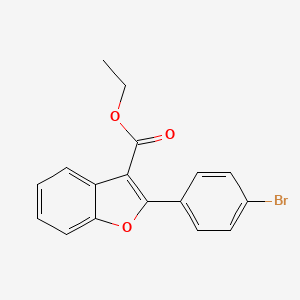

“Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” is a chemical compound with the molecular formula C11H11BrO3 . It is used for research purposes .

Synthesis Analysis

The synthesis of oxetane derivatives, such as “Methyl 3-(4-bromophenyl)oxetane-3-carboxylate”, has been a topic of interest in recent years . One common method involves the formation of an oxetane motif from a corresponding carbonyl compound through the initial formation of an epoxide followed by ring opening . This process requires moderate heating due to the activation energy involved .Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” consists of 11 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms . The molecular weight of this compound is 271.11 g/mol .Physical And Chemical Properties Analysis

“Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” is a liquid at room temperature . Other specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results .科学研究应用

Medicinal Chemistry and Drug Development

The oxetane motif has attracted attention due to its potential as a building block for drug molecules. Researchers have synthesized derivatives of Methyl 3-(4-bromophenyl)oxetane-3-carboxylate and explored their biological activity. These investigations include assessing their interactions with enzymes, receptors, and other biological targets. The goal is to develop novel drugs with improved efficacy and reduced side effects .

Materials Science and Polymer Chemistry

Oxetanes find applications in polymerization processes. Methyl 3-(4-bromophenyl)oxetane-3-carboxylate can serve as a monomer for the synthesis of functional polymers. These polymers exhibit unique properties, such as high thermal stability, low shrinkage during curing, and excellent mechanical strength. Researchers explore their use in coatings, adhesives, and composite materials .

Photochemistry and Photopolymerization

Under photoirradiation, Methyl 3-(4-bromophenyl)oxetane-3-carboxylate can undergo radical reactions. Researchers have investigated its behavior when exposed to light, leading to the formation of reactive intermediates. These intermediates participate in photopolymerization processes, enabling the design of light-curable materials and coatings .

Organic Synthesis and Ring Expansion Reactions

The oxetane ring can be expanded to form larger cyclic structures. Researchers have explored ring-opening reactions of Methyl 3-(4-bromophenyl)oxetane-3-carboxylate to access more complex compounds. These transformations involve moderate heating and provide access to diverse chemical scaffolds. The resulting products can serve as intermediates for further synthetic manipulations .

Natural Product Synthesis

The biosynthesis of natural products often involves oxetane-containing intermediates. While not specific to Methyl 3-(4-bromophenyl)oxetane-3-carboxylate, understanding the biosynthetic pathways of oxetane-containing molecules informs drug discovery and total synthesis efforts. Taxol, a well-known anticancer agent, contains an oxetane ring, and researchers have studied its biosynthesis extensively .

安全和危害

“Methyl 3-(4-bromophenyl)oxetane-3-carboxylate” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

属性

IUPAC Name |

methyl 3-(4-bromophenyl)oxetane-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO3/c1-14-10(13)11(6-15-7-11)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONLZHJWEFMTUEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-bromophenyl)oxetane-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6336035.png)

![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)